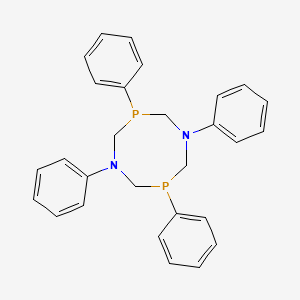

1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-

説明

The compound 1,5,3,7-diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl- is a heterocyclic organophosphorus compound featuring an eight-membered ring system with alternating nitrogen and phosphorus atoms. Its structure incorporates two nitrogen and two phosphorus atoms within the ring, stabilized by four phenyl substituents at the 1,3,5,7 positions, resulting in a sterically hindered, electron-rich framework.

Synthetic routes for such diazadiphosphocines often involve cyclocondensation reactions of phosphorus-containing precursors with diamines or urea derivatives. For example, the synthesis of related compounds like 1,5,3,7-diazadiphosphocine-1,5-dicarboxylic acids involves multi-step reactions with bis(4-t-butylphenyl)urea oligomers, highlighting the versatility of these systems in functionalization .

特性

CAS番号 |

75593-74-7 |

|---|---|

分子式 |

C28H28N2P2 |

分子量 |

454.5 g/mol |

IUPAC名 |

1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane |

InChI |

InChI=1S/C28H28N2P2/c1-5-13-25(14-6-1)29-21-31(27-17-9-3-10-18-27)23-30(26-15-7-2-8-16-26)24-32(22-29)28-19-11-4-12-20-28/h1-20H,21-24H2 |

InChIキー |

KKDTXGTXBIRTIO-UHFFFAOYSA-N |

正規SMILES |

C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylphosphine with a diamine, followed by cyclization to form the eight-membered ring structure. The reaction typically requires the use of a solvent such as toluene or dichloromethane and may be catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production would likely involve similar reaction steps as those used in laboratory synthesis, with additional considerations for safety, efficiency, and cost-effectiveness .

化学反応の分析

Types of Reactions

1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.

Substitution: The phenyl groups attached to the phosphorus atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced phosphorus compounds.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials and polymers.

作用機序

The mechanism of action of 1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane involves its ability to coordinate with metal ions and form stable complexes. The phosphorus and nitrogen atoms within the ring structure can act as donor sites, allowing the compound to interact with various metal centers. These interactions can influence the reactivity and properties of the metal complexes, making the compound useful in catalysis and other applications .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key structural analogues:

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) :

- Structure : An eight-membered tetrazocine ring (four nitrogen atoms) with nitro groups at all positions.

- Properties : HMX is a high-energy explosive material with a density of ~1.9 g/cm³ and decomposition temperatures above 280°C . Its thermal decomposition pathways involve nitro group elimination and hydrogen scrambling, as studied by Behrens Jr. et al. .

- Key Difference : Unlike the diazadiphosphocine, HMX lacks phosphorus and aromatic substituents, resulting in vastly different reactivity (explosive vs. ligand/anion-binding behavior).

3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium Diiodide :

- Structure : A diazadiphosphocine derivative with methyl and phenyl substituents, ionized with iodide counterions.

- Properties : This iodinated derivative (CAS 85684-42-0) is marketed for pharmaceutical and OLED applications due to its enhanced solubility and charge-transfer properties .

- Key Difference : The methyl groups reduce steric bulk compared to the fully phenyl-substituted parent compound, altering its coordination behavior.

Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) :

- Structure : A six-membered triazine ring with nitro groups.

- Properties : RDX shares explosive applications with HMX but has lower thermal stability (decomposition at ~210°C) .

Functional Comparisons

Research Findings

- Synthesis and Reactivity : The tetraphenyl-substituted diazadiphosphocine is synthesized via cyclization reactions involving urea derivatives and phosphorus precursors. Its steric bulk limits reactivity with small anions but enhances selectivity for larger substrates .

- Contrast with HMX : HMX’s nitro groups and tetrazocine ring create high energy density but low chemical versatility compared to phosphorus-containing systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。